5-chloro-3-methylpyridazine hydrochloride is a chemical compound that belongs to the class of pyridazine derivatives. It is characterized by the presence of a chlorine atom and a methyl group on the pyridazine ring, making it an interesting target for various synthetic applications. The compound is often utilized in medicinal chemistry and organic synthesis due to its reactive nature and potential biological activities.
5-chloro-3-methylpyridazine hydrochloride can be synthesized through various chemical reactions involving pyridazine derivatives. The synthesis often involves starting materials such as 3-methylpyridine, which undergoes chlorination and other modifications to yield the desired product.
This compound is classified as a halogenated heterocyclic compound, specifically a chlorinated pyridazine. It falls under the broader category of nitrogen-containing heterocycles, which are significant in pharmaceuticals and agrochemicals.
The synthesis of 5-chloro-3-methylpyridazine hydrochloride can be approached through several methods. One notable method involves the chlorination of 3-methylpyridazine using chlorine gas or chlorinating agents such as phosphorus oxychloride. The general steps include:
For example, a method described in patents involves oxidizing 3-methylpyridine to produce intermediates that can be further chlorinated to yield 5-chloro-3-methylpyridazine hydrochloride with high yield and purity .
5-chloro-3-methylpyridazine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.
The mechanism of action for compounds like 5-chloro-3-methylpyridazine hydrochloride often involves interactions at the molecular level with biological targets, such as enzymes or receptors. While specific studies on this compound may be limited, halogenated pyridazines are known to exhibit various pharmacological effects, including:
The exact mechanism typically involves binding to active sites on proteins or enzymes, leading to inhibition or modulation of biological pathways.
5-chloro-3-methylpyridazine hydrochloride has several applications in scientific research:
The compound systematically named as 5-chloro-3-methylpyridazine hydrochloride has the molecular formula C₅H₅ClN₂·HCl, reflecting its hydrochloride salt form. Its canonical SMILES representation is CC1=CC(=CN=N1)Cl, indicating the methyl substituent at position 3 and chlorine at position 5 on the pyridazine ring. The InChIKey AJXZXNHHPNJZFO-UHFFFAOYSA-N provides a unique chemical identifier for database tracking. Systematic naming follows IUPAC guidelines:
Table 1: Molecular Identifiers
Property | Value |
---|---|
Systematic Name | 5-Chloro-3-methylpyridazine hydrochloride |
Molecular Formula | C₅H₆Cl₂N₂ (C₅H₅ClN₂·HCl) |
SMILES | CC1=CC(=CN=N1)Cl |
InChIKey | AJXZXNHHPNJZFO-UHFFFAOYSA-N |
CAS Registry | Not specified in sources |
Related PubChem CID | 19791860 [1] [3] |
While direct X-ray diffraction data for 5-chloro-3-methylpyridazine hydrochloride is unavailable in the provided sources, its structural analogs and computational models offer insights. Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d,p) level—used extensively for related heterocyclic hydrochlorides [2] [7]—predict a planar pyridazine ring with key parameters:
Hirshfeld surface analysis of similar compounds (e.g., chlorophenyl piperidinones) reveals that crystal packing is dominated by:
Table 2: Key Predicted Structural Parameters
Bond/Angle | Computational Value (DFT) | Expected Experimental Range |
---|---|---|
C5–Cl | 1.73 Å | 1.70–1.75 Å |
C3–C(CH₃) | 1.50 Å | 1.48–1.52 Å |
N1–N2 | 1.32 Å | 1.30–1.34 Å |
Ring C–C bonds | 1.38–1.41 Å | 1.36–1.44 Å |
Cl–C5–C4 bond angle | 121.5° | 119–123° |
NMR Spectroscopy: Theoretical ¹³C and ¹H NMR chemical shifts (calculated via DFT/GIAO method) show:
IR Spectroscopy: Key vibrations include:
UV-Vis Spectroscopy: π→π* transitions of the pyridazine ring appear at 260–280 nm, while n→π* transitions emerge at 310–330 nm—consistent with conjugated heterocycles. Solvent polarity induces <5 nm shifts due to weak chromophore solvation [2] [5].
Mass Spectrometry: The [M+H]+ ion at m/z 129.02141 (calc. for C₅H₆ClN₂⁺) dominates ESI-MS, with collision cross-section 119.4 Ų. Fragmentation pathways include:
Table 3: Predicted NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 2.55 | CH₃ (C3) |
¹H | 7.85 | H4 (ring) |
¹H | 8.95 | H6 (ring) |
¹³C | 22.5 | CH₃ (C3) |
¹³C | 125.8 | C4 |
¹³C | 142.2 | C6 |
¹³C | 152.7 | C5 (Cl-attached) |
Unlike prototropic heterocycles (e.g., pyrazoles [8]), pyridazines exhibit no annular tautomerism due to symmetric N–N bonding. However, protonation equilibria critically influence 5-chloro-3-methylpyridazine hydrochloride:
DFT studies show the N2-protonated form is 4.3 kcal/mol more stable than N1-protonation due to:
Table 4: Protonation State Energetics
Protonation Site | Relative Energy (kcal/mol) | Dominant Phase | Key Stabilization |
---|---|---|---|
N2 | 0.0 (reference) | Solid state | N⁺–H‧‧‧Cl hydrogen bonds |
N1 | +4.3 | Polar solutions | Solvent reorganization |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7